molecular formula C19H18N2O2S B298017 (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one

(2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one

Numéro de catalogue B298017
Poids moléculaire: 338.4 g/mol
Clé InChI: JLCJEWDTOIJVNF-NETLLJLASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one, also known as ETM, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In

Mécanisme D'action

The mechanism of action of (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one may exert its biological effects through the modulation of various signaling pathways. (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has also been shown to activate the JNK and p38 MAPK signaling pathways, which are involved in the regulation of apoptosis and cell survival. These findings suggest that (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one may modulate multiple signaling pathways to exert its biological effects.
Biochemical and Physiological Effects:
(2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has also been found to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt/mTOR pathway. These effects suggest that (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one may have potential therapeutic applications in the treatment of inflammatory diseases and cancer.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one in lab experiments include its well-defined chemical structure, high purity, and reproducibility of synthesis. (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its biological activities, which make it a promising candidate for further research. The limitations of using (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one in lab experiments include its limited solubility in water, which may require the use of organic solvents, and its potential toxicity at high concentrations, which may require careful dosing and monitoring.

Orientations Futures

For research on (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one include the investigation of its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Further studies are needed to elucidate the mechanism of action of (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one and to identify its molecular targets. The development of new formulations and delivery methods for (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one may also improve its bioavailability and therapeutic efficacy. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one in animal models and human subjects may provide valuable insights into its safety and efficacy for clinical use.

Méthodes De Synthèse

The synthesis of (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one can be achieved through a multi-step process. The first step involves the condensation of 2-hydroxybenzaldehyde with 4-ethylphenylhydrazine to form 2-[(4-ethylphenyl)imino]-5-(2-hydroxyphenyl)-1,3-thiazolidin-4-one. The second step involves the reaction of the resulting compound with methyl isothiocyanate to form (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one. This synthesis method has been optimized for high yield and purity and has been used in numerous studies to produce (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one for further research.

Applications De Recherche Scientifique

(2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has also been found to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt/mTOR pathway. These findings suggest that (2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one may have potential therapeutic applications in the treatment of inflammatory diseases and cancer.

Propriétés

Nom du produit

(2E,5E)-2-[(4-ethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one

Formule moléculaire

C19H18N2O2S

Poids moléculaire

338.4 g/mol

Nom IUPAC

(5E)-2-(4-ethylphenyl)imino-5-[(2-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O2S/c1-3-13-8-10-15(11-9-13)20-19-21(2)18(23)17(24-19)12-14-6-4-5-7-16(14)22/h4-12,22H,3H2,1-2H3/b17-12+,20-19?

Clé InChI

JLCJEWDTOIJVNF-NETLLJLASA-N

SMILES isomérique

CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=CC=C3O)/S2)C

SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3O)S2)C

SMILES canonique

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3O)S2)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.